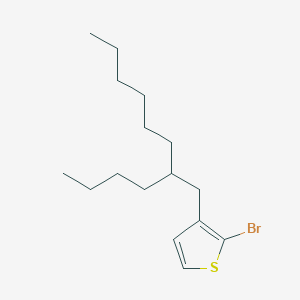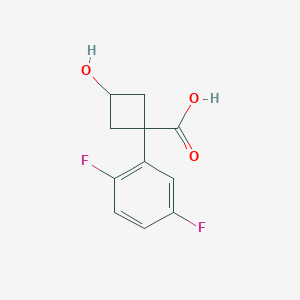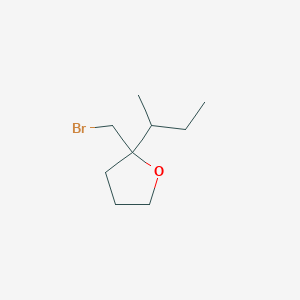![molecular formula C11H12ClNO2 B13166118 2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)
2-Chloro-N-[(3-formylphenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(3-formylphenyl)methyl]propanamide is an organic compound with the molecular formula C₁₁H₁₂ClNO₂ It is characterized by the presence of a chloro group, a formyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3-formylphenyl)methyl]propanamide typically involves the reaction of 3-formylbenzylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(3-formylphenyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Chloro-N-[(3-carboxyphenyl)methyl]propanamide.
Reduction: 2-Chloro-N-[(3-hydroxymethylphenyl)methyl]propanamide.
Substitution: Corresponding amides or thioamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[(3-formylphenyl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(3-formylphenyl)methyl]propanamide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[(3-hydroxyphenyl)methyl]propanamide
- 2-Chloro-N-[(3-methoxyphenyl)methyl]propanamide
- 2-Chloro-N-[(3-nitrophenyl)methyl]propanamide
Uniqueness
2-Chloro-N-[(3-formylphenyl)methyl]propanamide is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications where the formyl functionality is required.
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
2-chloro-N-[(3-formylphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H12ClNO2/c1-8(12)11(15)13-6-9-3-2-4-10(5-9)7-14/h2-5,7-8H,6H2,1H3,(H,13,15) |
InChI Key |
LWLHUCILSTZFKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13166036.png)


methanol](/img/structure/B13166072.png)
![2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)









